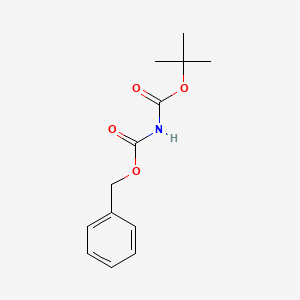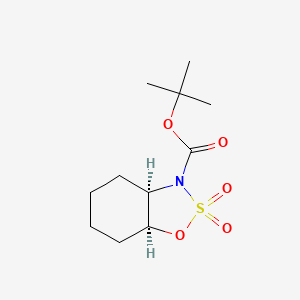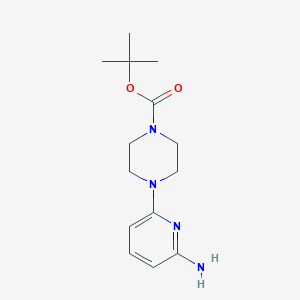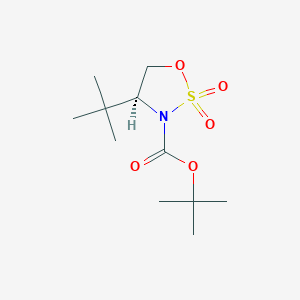
(4S)-4-t-Butyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester
Descripción general
Descripción
(4S)-4-t-Butyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester is a synthetic organic compound characterized by its unique structural features. It contains a 1,2,3-oxathiazolidine ring, which is a five-membered heterocyclic ring incorporating sulfur and nitrogen atoms. The presence of the t-butyl ester group adds to its stability and lipophilicity, making it a valuable compound in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-t-Butyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester typically involves the following steps:
Formation of the Oxathiazolidine Ring: The oxathiazolidine ring can be synthesized through the reaction of a suitable amine with a sulfonyl chloride in the presence of a base. For example, the reaction of an amine with methanesulfonyl chloride in the presence of triethylamine can yield the desired oxathiazolidine ring.
Introduction of the t-Butyl Ester Group: The carboxylic acid group can be esterified using t-butyl alcohol and a suitable esterification reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance reaction efficiency and scalability. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxathiazolidine ring, potentially converting it to a simpler amine or thiol derivative.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the t-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
(4S)-4-t-Butyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving sulfur-containing substrates.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4S)-4-t-Butyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester involves its interaction with molecular targets through its functional groups. The oxathiazolidine ring can interact with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The t-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and improving its bioavailability.
Comparación Con Compuestos Similares
tert-Butyl 2-oxo-1,3-oxazolidine-3-carboxylate: Similar in structure but contains an oxazolidine ring instead of an oxathiazolidine ring.
tert-Butyl 2-oxo-1,3-thiazolidine-3-carboxylate: Contains a thiazolidine ring, differing in the position of the sulfur atom.
tert-Butyl 2-oxo-1,3-dioxane-3-carboxylate: Contains a dioxane ring, differing in the absence of nitrogen and sulfur atoms.
Uniqueness: The presence of both sulfur and nitrogen in the oxathiazolidine ring of (4S)-4-t-Butyl-1,2,3-oxathiazolidine-2,2-dioxide-3-carboxylic acid t-butyl ester imparts unique reactivity and stability compared to similar compounds. This dual functionality allows for diverse chemical transformations and applications in various fields.
Propiedades
IUPAC Name |
tert-butyl (4S)-4-tert-butyl-2,2-dioxooxathiazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-10(2,3)8-7-16-18(14,15)12(8)9(13)17-11(4,5)6/h8H,7H2,1-6H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGFAURARADKGN-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COS(=O)(=O)N1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



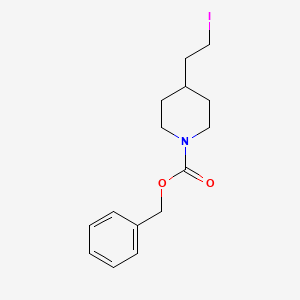


![1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one](/img/structure/B3090034.png)

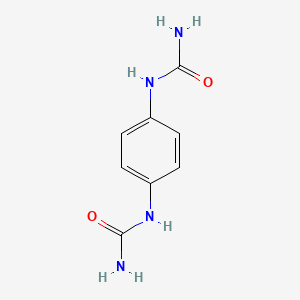
![N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B3090067.png)
